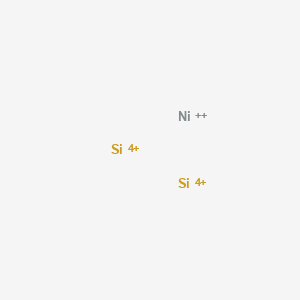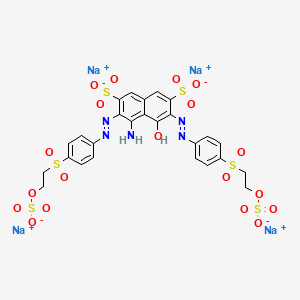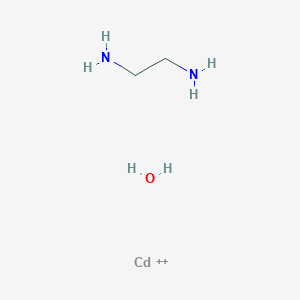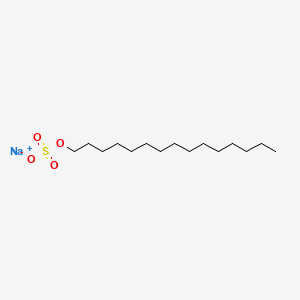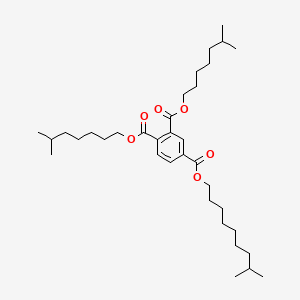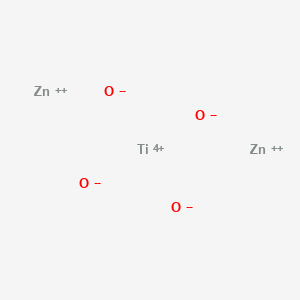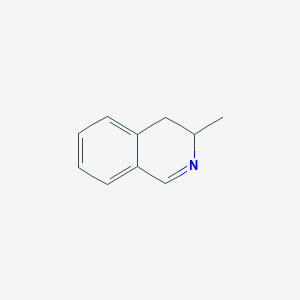
3-Methyl-3,4-dihydroisoquinoline
Descripción general
Descripción
3-Methyl-3,4-dihydroisoquinoline (MDHIQ) is a heterocyclic compound that belongs to the class of isoquinolines. It is a derivative of the natural product tetrahydropapaveroline, which is found in opium poppy. MDHIQ has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Physico-Chemical Properties : 3-Methyl-3,4-dihydroisoquinolines have been synthesized, and their crystal and molecular structures analyzed. These compounds exhibit interesting tautomeric forms and have been studied using IR, UV, and NMR spectroscopy (Davydov et al., 1993).
Synthesis from Eugenol : Researchers have developed methods to obtain 3-Methyl derivatives of 3,4-dihydroisoquinoline starting from eugenol, a natural compound found in clove oil, highlighting potential routes for synthesizing these compounds from natural sources (Shklyaev et al., 2011).
Application in Alkaloid Synthesis : These compounds have been used in the synthesis of alkaloids, particularly protoberberines. The study demonstrates the reaction of 3,4-dihydroisoquinolines with various anions to produce these biologically significant compounds (Warrener et al., 1998).
Antitumor Activity : Certain 3,4-dihydroisoquinolines have been synthesized and evaluated for their antitumor activities. These compounds showed moderate antitumor activities in vitro, suggesting potential for pharmaceutical applications (Zhu et al., 2011).
Inhibition of Catechol-O-Methyltransferase : A study found that derivatives of 3,4-dihydroisoquinoline related to dopamine can inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of certain neurotransmitters. This indicates potential applications in neurological and psychiatric disorders (Cheng et al., 1987).
Chiral-Optical Properties : The synthesis and chiral-optical properties of 3-Methyl-3,4-dihydroisoquinoline-1-thione have been explored, demonstrating the compound's potential in chiral chemistry applications (Potapov et al., 1976).
Propiedades
IUPAC Name |
3-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATHXJMZMGXQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301496 | |
| Record name | 3,4-Dihydro-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,4-dihydroisoquinoline | |
CAS RN |
14123-78-5 | |
| Record name | 3,4-Dihydro-3-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




